WRN inhibitor 5

Descripción

BenchChem offers high-quality WRN inhibitor 5 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about WRN inhibitor 5 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

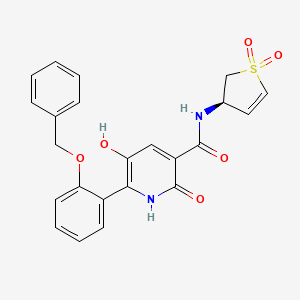

Fórmula molecular |

C23H20N2O6S |

|---|---|

Peso molecular |

452.5 g/mol |

Nombre IUPAC |

N-[(3R)-1,1-dioxo-2,3-dihydrothiophen-3-yl]-5-hydroxy-2-oxo-6-(2-phenylmethoxyphenyl)-1H-pyridine-3-carboxamide |

InChI |

InChI=1S/C23H20N2O6S/c26-19-12-18(22(27)24-16-10-11-32(29,30)14-16)23(28)25-21(19)17-8-4-5-9-20(17)31-13-15-6-2-1-3-7-15/h1-12,16,26H,13-14H2,(H,24,27)(H,25,28)/t16-/m1/s1 |

Clave InChI |

UATCHQZLFRSLIK-MRXNPFEDSA-N |

SMILES isomérico |

C1[C@@H](C=CS1(=O)=O)NC(=O)C2=CC(=C(NC2=O)C3=CC=CC=C3OCC4=CC=CC=C4)O |

SMILES canónico |

C1C(C=CS1(=O)=O)NC(=O)C2=CC(=C(NC2=O)C3=CC=CC=C3OCC4=CC=CC=C4)O |

Origen del producto |

United States |

Foundational & Exploratory

The Mechanism of WRN Inhibition in MSI-H Cells: A Technical Guide

A Deep Dive into the Synthetic Lethal Interaction Targeting Cancers with Microsatellite Instability

For Immediate Release

This technical guide provides an in-depth exploration of the mechanism of action of Werner (WRN) helicase inhibitors in microsatellite instability-high (MSI-H) cancer cells. This document is intended for researchers, scientists, and drug development professionals actively working in the field of oncology and precision medicine. Herein, we detail the core principles of the synthetic lethal interaction between WRN and MSI-H status, present quantitative data on the efficacy of various WRN inhibitors, outline detailed experimental protocols for key assays, and provide visual representations of the critical signaling pathways and experimental workflows.

Introduction: The Synthetic Lethal Vulnerability of MSI-H Cancers to WRN Inhibition

Microsatellite instability-high (MSI-H) is a hallmark of cancers with deficient DNA mismatch repair (dMMR) systems.[1][2] This deficiency leads to the accumulation of mutations, particularly in short tandem repeat sequences known as microsatellites.[1][2] While dMMR confers a survival advantage to cancer cells, it also creates a unique dependency on alternative DNA repair pathways to maintain genomic integrity. One such critical dependency is on the Werner (WRN) helicase, a member of the RecQ family of DNA helicases.[3][4]

Recent large-scale functional genomics screens, including CRISPR-Cas9 and RNAi screenings, have identified WRN as a synthetic lethal target in MSI-H cancer cells.[3][5] This means that while inhibition of WRN in microsatellite stable (MSS) cells has minimal effect, it is selectively lethal to MSI-H cells.[3][4] This selective vulnerability provides a promising therapeutic window for the development of targeted therapies for MSI-H tumors.[3][6]

The helicase activity of WRN, rather than its exonuclease function, is crucial for the survival of MSI-H cells.[5] The proposed mechanism centers on the role of WRN in resolving complex DNA secondary structures that arise from expanded dinucleotide TA repeats, a common feature in MSI-H cells.[4][7] In the absence of functional WRN helicase, these unresolved structures lead to replication fork stalling, DNA double-strand breaks (DSBs), and ultimately, cell death.[4][7]

Quantitative Data on WRN Inhibitor Efficacy

Several small molecule inhibitors of WRN helicase have been developed and have demonstrated potent and selective anti-tumor activity in preclinical models of MSI-H cancer. The following tables summarize the in vitro efficacy of key WRN inhibitors across a panel of MSI-H and MSS cancer cell lines.

| Inhibitor | Cell Line | MSI Status | GI50 (µM) | IC50 (µM) | Reference |

| HRO-761 | SW48 | MSI-H | 0.04 | - | [6][8] |

| HCT 116 | MSI-H | - | - | [9] | |

| SW620 | MSS | >10 | - | [9] | |

| KWR-095 | SW48 | MSI-H | 0.193 | - | [9] |

| HCT 116 | MSI-H | comparable to HRO-761 | - | [9] | |

| SW620 | MSS | >10 | - | [9] | |

| KWR-137 | SW48 | MSI-H | ~0.45 | - | [9] |

| VVD-133214 (RO7589831) | HCT116 | MSI-H | 0.22 | - | [10] |

| SW480 | MSS | >10 | - | [10] | |

| GSK_WRN3 | Various | MSI-H | - | Potent & Selective | [4] |

| GSK_WRN4 | Various | MSI-H | - | Potent & Selective | [4] |

In Vivo Efficacy of WRN Inhibitors

| Inhibitor | Xenograft Model | Dosing | Outcome | Reference |

| KWR-095 | SW48 (MSI-H) | 40 mg/kg, oral, daily for 14 days | Significant tumor growth reduction | [9] |

| VVD-133214 (RO7589831) | MSI-H colorectal cancer models | 10-20 mg/kg, daily | Robust tumor regression | [11] |

| GSK_WRN4 | SW48 (MSI-H) | Dose-dependent | Complete tumor growth inhibition at highest dose | [4] |

| SW620 (MSS) | - | No effect on tumor growth | [4] |

Core Mechanism of Action of WRN Inhibitors in MSI-H Cells

The selective killing of MSI-H cells by WRN inhibitors is a multi-step process that begins with the inhibition of WRN's helicase activity and culminates in apoptotic cell death.

Detailed Experimental Protocols

Cell Viability and Proliferation Assays

Objective: To determine the half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) of WRN inhibitors in cancer cell lines.

a) Proliferation Assay (e.g., CellTiter-Glo®)

-

Cell Seeding: Seed MSI-H and MSS cancer cells in 96-well plates at a density of 500-1000 cells per well in 100 µL of appropriate growth medium.[4][12]

-

Compound Treatment: After 24 hours, treat the cells with a serial dilution of the WRN inhibitor.[12] A typical concentration range would be from 0.01 nM to 10 µM. Include a DMSO-treated control.

-

Incubation: Incubate the plates for 4-5 days at 37°C in a humidified incubator with 5% CO2.[6]

-

Viability Measurement: Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions (Promega).[13]

-

Data Acquisition: Measure luminescence using a plate reader.

-

Data Analysis: Normalize the luminescence signal to the DMSO-treated control wells and plot the dose-response curve to calculate the GI50 value.

b) Clonogenic Assay

-

Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells) per well in a 6-well plate.

-

Compound Treatment: Treat the cells with the WRN inhibitor at various concentrations for the duration of the experiment (typically 10-14 days).[6]

-

Colony Formation: Allow colonies to form over the incubation period.

-

Staining: Fix the colonies with methanol and stain with crystal violet.

-

Quantification: Count the number of colonies (typically >50 cells) in each well.

DNA Damage Analysis (γH2AX Immunofluorescence)

Objective: To visualize and quantify the formation of DNA double-strand breaks (DSBs) upon WRN inhibitor treatment.

-

Cell Culture and Treatment: Grow cells on coverslips and treat with the WRN inhibitor at a concentration known to induce a response.

-

Fixation: Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.[14]

-

Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.[14]

-

Blocking: Block with 1% BSA in PBST (PBS with 0.1% Tween 20) for 1 hour.

-

Primary Antibody Incubation: Incubate with a primary antibody against γH2AX (e.g., anti-phospho-Histone H2A.X Ser139) overnight at 4°C.[14]

-

Secondary Antibody Incubation: Wash with PBST and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

-

Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.

-

Imaging and Analysis: Acquire images using a fluorescence microscope and quantify the number of γH2AX foci per nucleus using image analysis software such as ImageJ or Fiji.[14]

In Vivo Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of WRN inhibitors in a living organism.

-

Cell Implantation: Subcutaneously implant MSI-H (e.g., SW48) and MSS (e.g., SW620) cancer cells into the flanks of immunodeficient mice.[4][9]

-

Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).

-

Treatment: Administer the WRN inhibitor orally once daily at predetermined doses (e.g., 10-120 mg/kg).[9][11] Include a vehicle control group.

-

Monitoring: Measure tumor volume and body weight regularly (e.g., 2-3 times per week).

-

Endpoint: Continue treatment for a specified period (e.g., 14-92 days) or until tumors in the control group reach a predetermined size.[6][9]

-

Data Analysis: Plot tumor growth curves and compare the treated groups to the control group to assess anti-tumor efficacy.

CRISPR-Cas9 Screening for WRN Dependency

Objective: To identify the genetic dependency of MSI-H cells on WRN.

-

Library Transduction: Transduce Cas9-expressing MSI-H and MSS cell lines with a pooled sgRNA library targeting a wide range of genes, including WRN.[5][15]

-

Selection: Select for transduced cells using an appropriate antibiotic.

-

Cell Proliferation: Culture the cells for several population doublings to allow for gene knockout and subsequent phenotypic effects.

-

Genomic DNA Extraction and Sequencing: Extract genomic DNA from the cell populations at an early and late time point. Amplify the sgRNA-containing regions by PCR and perform high-throughput sequencing.

-

Data Analysis: Analyze the sequencing data to determine the relative abundance of each sgRNA at the different time points. A depletion of sgRNAs targeting WRN in the MSI-H cell population at the later time point indicates a dependency on WRN for survival.[5]

Detection of TA-Dinucleotide Repeat Expansions

Objective: To identify and quantify expanded TA-dinucleotide repeats in MSI-H cells, which may serve as a biomarker for WRN inhibitor sensitivity.

Method: ExpansionHunter

-

Data Input: Use PCR-free whole-genome sequencing (WGS) data from MSI-H and MSS cell lines or patient samples.[16]

-

Software Execution: Run the ExpansionHunter software, providing the WGS data and a predefined variant catalog containing the genomic locations of known TA-repeat regions.[16]

-

Analysis: ExpansionHunter performs a targeted search for reads that span, flank, and are fully contained within each repeat region. It then estimates the size of the repeats.[17]

-

Output: The software outputs the estimated repeat sizes, which can be compared between MSI-H and MSS samples to identify expansions.

Conclusion and Future Directions

The inhibition of WRN helicase represents a highly promising therapeutic strategy for the treatment of MSI-H cancers. The synthetic lethal relationship between WRN and dMMR provides a clear rationale for the selective targeting of these tumors. Preclinical data for several WRN inhibitors have demonstrated potent and selective anti-tumor activity, both in vitro and in vivo.

Future research will focus on the clinical development of these inhibitors, including the identification of predictive biomarkers to select patients most likely to respond to therapy. The expansion of TA-dinucleotide repeats is a leading candidate biomarker. Further investigation into potential resistance mechanisms and the development of combination therapies will also be critical for the long-term success of this therapeutic approach. This technical guide provides a solid foundation for researchers to understand and further investigate the compelling mechanism of action of WRN inhibitors in MSI-H cancers.

References

- 1. Discovery of HRO761, a novel, first-in-class clinical stage WRN inhibitor with potent anti-tumor activity in microsatellite instability high cancers - American Chemical Society [acs.digitellinc.com]

- 2. Discovery of novel WRN inhibitors for treating MSI-H colorectal cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. filecache.investorroom.com [filecache.investorroom.com]

- 4. Novel WRN Helicase Inhibitors Selectively Target Microsatellite Unstable Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. WRN Helicase is a Synthetic Lethal Target in Microsatellite Unstable Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bionmr.ustc.edu.cn [bionmr.ustc.edu.cn]

- 7. Novel WRN Helicase Inhibitors Selectively Target Microsatellite-Unstable Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of WRN inhibitor HRO761 with synthetic lethality in MSI cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. New inhibitors of the WRN helicase show preclinical promise for MSI-high colorectal cancers | BioWorld [bioworld.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. VVD-133214, an allosteric inhibitor of WRN helicase with promising efficacy in MSI-H cancer models | BioWorld [bioworld.com]

- 12. aacrjournals.org [aacrjournals.org]

- 13. Comprehensive WRN Target Capabilities: Proteins, Assays, and In Vivo Resistance Model - Application Notes - ICE Bioscience [en.ice-biosci.com]

- 14. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. ExpansionHunter: a sequence-graph-based tool to analyze variation in short tandem repeat regions - PMC [pmc.ncbi.nlm.nih.gov]

- 17. GitHub - Illumina/ExpansionHunter: A tool for estimating repeat sizes [github.com]

A Technical Guide to WRN Inhibitors: Exploiting Synthetic Lethality in Mismatch Repair-Deficient (dMMR) Tumors

Audience: Researchers, scientists, and drug development professionals.

Core Subject: This document details the mechanism, preclinical efficacy, and clinical development of Werner syndrome helicase (WRN) inhibitors as a targeted therapy for microsatellite instability-high (MSI-H) and mismatch repair-deficient (dMMR) cancers. It explores the principle of synthetic lethality, where the inhibition of WRN in the context of dMMR leads to selective cancer cell death.

Introduction: The Principle of Synthetic Lethality in dMMR Cancers

Synthetic lethality is a therapeutic strategy that exploits the genetic vulnerabilities of cancer cells. It occurs when the simultaneous loss of two genes or pathways results in cell death, whereas the loss of either one alone is non-lethal.[1][2] Cancers with deficient DNA mismatch repair (dMMR) exhibit a high degree of microsatellite instability (MSI-H), a hypermutable state characterized by frequent insertions and deletions at short tandem repeat sequences known as microsatellites.[1]

This inherent genomic instability in dMMR/MSI-H tumors, found in a significant portion of colorectal, endometrial, and gastric cancers, creates a unique dependency on specific DNA repair pathways for survival.[1] Recent large-scale genetic screens have identified the Werner syndrome ATP-dependent helicase (WRN), a member of the RecQ family of DNA helicases, as a critical survival factor for MSI-H cancer cells, making it a prime target for a synthetic lethal therapeutic approach.[1][3][4] Inhibition of WRN's helicase activity selectively induces catastrophic DNA damage and apoptosis in MSI-H cells while sparing normal, microsatellite stable (MSS) cells.[1][5]

Mechanism of Action: How WRN Inhibition Kills dMMR/MSI-H Cancer Cells

The synthetic lethal relationship between dMMR and WRN inhibition is rooted in the genomic consequences of a faulty mismatch repair system.

-

dMMR and Microsatellite Expansion: A primary function of the MMR system is to correct errors during DNA replication. In its absence, short repetitive DNA sequences, particularly (TA)n dinucleotide repeats, are prone to expansion.[3][6][7]

-

Formation of Secondary DNA Structures: These expanded TA-repeats have an increased propensity to form non-canonical secondary DNA structures, such as cruciforms or hairpins. These structures act as physical roadblocks to DNA replication forks.[3][8]

-

WRN Helicase Resolves Roadblocks: The WRN helicase plays a crucial role in resolving these secondary structures, unwinding them to allow for the completion of DNA replication and maintaining genomic integrity.[3][8]

-

Synthetic Lethality: When WRN is inhibited in an MSI-H cell, these replication fork barriers cannot be resolved. The persistent stalling of replication forks leads to their collapse, generating an accumulation of DNA double-strand breaks (DSBs).[1][3] This overwhelming level of DNA damage triggers cell cycle arrest and, ultimately, apoptosis (programmed cell death).[1] The helicase activity of WRN, but not its exonuclease function, is essential for this process.[1]

Data Presentation: Preclinical and Clinical Efficacy of WRN Inhibitors

Pharmacological inhibition of WRN has demonstrated robust and selective anti-tumor activity in numerous preclinical models of dMMR/MSI-H cancer. This has led to the rapid clinical development of several WRN inhibitors.

Table 1: In Vitro Activity of WRN Inhibitors in Cancer Cell Lines

| Cell Line | MSI Status | Cancer Type | WRN Inhibitor | IC50 (nM) | Finding | Source |

| HCT116 | MSI-H | Colorectal | GSK_WRN3 | < 10 | High sensitivity | [6] |

| SW48 | MSI-H | Colorectal | GSK_WRN4 | ~20 | Dose-dependent growth inhibition | [6] |

| KM12 | MSI-H | Colorectal | HRO761 | Not specified | Selective lethality | [1][9] |

| SW620 | MSS | Colorectal | GSK_WRN4 | > 10,000 | Insensitive, demonstrating selectivity | [6] |

| PC3 | MSS | Prostate | kzl052 | 390 | WRN-dependent inhibition noted | [10] |

| LNCaP | MSS | Prostate | kzl052 | 110 | WRN-dependent inhibition noted | [10] |

Note: IC50 values are approximate and gathered from graphical representations or text descriptions in the cited literature. They serve for comparative purposes.

Table 2: In Vivo Efficacy in dMMR/MSI-H Xenograft Models

| Model Type | Cancer Type | WRN Inhibitor | Dosing | Outcome | Source |

| CDX (SW48) | Colorectal | GSK_WRN4 | Oral delivery | Dose-dependent tumor growth inhibition; complete inhibition at highest dose | [6] |

| PDX | Immunotherapy-resistant | GSK_WRN4 | Not specified | Confirmed efficacy | [6] |

| CDX (HCT116) | Colorectal | HRO761 | 20 mg/kg | Initial deep response followed by acquired resistance | [11] |

| CDX/PDX | Colorectal, Gastric, Endometrial | NDI-219216 | Low doses | Potent tumor regression and sustained complete responses | [12] |

Table 3: Summary of Early Clinical Trial Data for WRN Inhibitors

| Inhibitor | Trial ID | Phase | Patient Population | Key Preliminary Findings | Source |

| RO7589831 | NCT06004245 | Phase 1 | Advanced dMMR/MSI solid tumors (heavily pre-treated) | Disease Control Rate: 65.7% - 68.8% Partial Responses: 5 observed, durable up to 9.5+ months Safety: Well-tolerated; most common AEs are manageable grade 1-2 GI issues (nausea, vomiting, diarrhea). No DLTs or grade 4-5 AEs. | [13][14][15] |

| NDI-219216 | Not specified | Phase 1/2 | Advanced solid tumors (MSI-H) | Trial initiated and enrolling patients. Preclinical data showed superior performance to other clinical-stage inhibitors. | [12][16] |

| IDE275 (GSK959) | Not specified | Phase 1/2 | dMMR/MSI-H solid tumors | Currently being assessed in clinical program. | [16] |

Experimental Protocols & Workflows

The investigation of WRN inhibitors relies on a set of standardized preclinical assays to determine efficacy, selectivity, and mechanism of action.

In Vitro Cell Viability Assay

This protocol is used to determine the half-maximal inhibitory concentration (IC50) of a compound against a panel of cancer cell lines.

-

Cell Culture: MSI-H (e.g., HCT116, SW48) and MSS (e.g., SW620) cell lines are cultured in appropriate media (e.g., RPMI 1640 with 10% FBS) at 37°C and 5% CO2.[6][7]

-

Seeding: Cells are trypsinized, counted, and seeded at a low density (e.g., 500 cells/well) into 96-well plates.[6][7]

-

Compound Treatment: After allowing cells to attach (approx. 24 hours), the WRN inhibitor is added in a series of dilutions (e.g., 1:2 or 1:3 serial dilutions from a high concentration like 30 µM).[6][7]

-

Incubation: Plates are incubated for a period that allows for multiple cell doublings (typically 72 to 120 hours).

-

Viability Measurement: Cell viability is measured using a luminescent assay such as CellTiter-Glo (Promega), which quantifies ATP levels as an indicator of metabolically active cells.

-

Data Analysis: Luminescence readings are normalized to vehicle-treated controls, and IC50 curves are generated using non-linear regression analysis.

In Vivo Xenograft Efficacy Study

This protocol assesses the anti-tumor activity of a WRN inhibitor in a living organism.

-

Animal Models: Immunocompromised mice (e.g., Crl:Nu-Foxn1nu) are used to prevent rejection of human tumor cells.[6][7]

-

Tumor Implantation: A suspension of MSI-H cancer cells (e.g., 5x10^6 SW48 cells) mixed with Matrigel is subcutaneously injected into the flank of each mouse.[6]

-

Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into vehicle control and treatment groups.

-

Drug Administration: The WRN inhibitor is administered, typically via oral gavage, at one or more dose levels on a defined schedule (e.g., daily).

-

Monitoring: Tumor volume and mouse body weight are measured regularly (e.g., 2-3 times per week) throughout the study.

-

Endpoint: The study concludes when tumors in the control group reach a predetermined maximum size, or after a set duration. Efficacy is evaluated by comparing tumor growth inhibition between treated and control groups.

DNA Damage and Chromosomal Instability Assays

-

Karyotyping: To assess chromosomal aberrations, MSI-H cells are treated with a WRN inhibitor for various time points (e.g., 12-48 hours). Metaphase spreads are prepared and analyzed for structural defects like chromosome breaks, chromatid breaks, and pulverized metaphases, which are indicative of severe DNA damage.[4][6]

-

TrAEL-seq (Transferase-Activated End Ligation sequencing): This high-resolution method is used to map the genomic locations of DNA double-strand breaks. It has been employed to show that DSBs induced by WRN inhibition occur predominantly at expanded TA-repeat sites in MSI-H cells, providing a direct mechanistic link.[6]

Mechanisms of Resistance

A significant challenge in targeted therapy is the development of acquired resistance. For WRN inhibitors, early preclinical studies have shown that resistance can emerge rapidly.[9]

-

On-Target Mutations: The primary mechanism of acquired resistance identified to date involves the emergence of point mutations within the helicase domain of the WRN protein.[9]

-

Inhibitor Binding Disruption: Structural modeling suggests these mutations can either directly block the inhibitor from binding to its allosteric pocket or prevent the conformational change in the WRN protein required for inhibitor binding.[9]

-

Cross-Resistance: Interestingly, some resistance mutations confer preferential resistance to a specific WRN inhibitor while having minimal impact on the activity of others, suggesting that sequential treatment with different WRN inhibitors could be a strategy to overcome resistance.[9]

Conclusion and Future Directions

The selective dependency of dMMR/MSI-H cancers on the WRN helicase presents a powerful and validated synthetic lethal strategy.[3][4] Pharmacological WRN inhibitors have demonstrated compelling preclinical proof-of-concept, showing potent and selective killing of MSI-H cancer cells in vitro and robust tumor regression in vivo, including in models resistant to immunotherapy.[5][6]

Early clinical data for inhibitors like RO7589831 are highly encouraging, showing a manageable safety profile and durable clinical activity in a heavily pre-treated patient population with limited options.[13][15]

Future research will focus on:

-

Combination Therapies: Exploring combinations with other agents, such as ATR inhibitors or chemotherapy, may enhance efficacy or overcome partial WRN inhibition.[10][17]

-

Biomarker Development: Refining patient selection by identifying biomarkers beyond MSI status, such as the extent of TA-repeat expansions, could optimize therapeutic benefit.[6]

-

Overcoming Resistance: Understanding the full spectrum of resistance mechanisms and developing next-generation inhibitors or combination strategies to address them will be critical for long-term clinical success.[9][18]

The targeting of WRN in dMMR/MSI-H tumors represents a promising new pillar in precision oncology, with the potential to significantly improve outcomes for patients with these genetically defined cancers.

References

- 1. WRN Helicase is a Synthetic Lethal Target in Microsatellite Unstable Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are WRN inhibitors and how do they work? [synapse.patsnap.com]

- 3. researchgate.net [researchgate.net]

- 4. aacrjournals.org [aacrjournals.org]

- 5. filecache.investorroom.com [filecache.investorroom.com]

- 6. Novel WRN Helicase Inhibitors Selectively Target Microsatellite Unstable Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. embopress.org [embopress.org]

- 9. aacrjournals.org [aacrjournals.org]

- 10. researchgate.net [researchgate.net]

- 11. en.ice-biosci.com [en.ice-biosci.com]

- 12. Nimbus Launches First Human Trial of Promising WRN Inhibitor for MSI-H Cancers [healthandpharma.net]

- 13. youtube.com [youtube.com]

- 14. aacrjournals.org [aacrjournals.org]

- 15. firstwordpharma.com [firstwordpharma.com]

- 16. WRN Inhibitors Market Enters Growth Phase with Multiple Early-Stage Clinical Programs Underway | DelveInsight [prnewswire.com]

- 17. Inactivating the WRN protein could kill colorectal and other cancer cells | Center for Cancer Research [ccr.cancer.gov]

- 18. news-medical.net [news-medical.net]

Preclinical Evaluation of WRN Helicase Inhibitors in Cancer Models: A Technical Guide

The Werner syndrome ATP-dependent helicase (WRN) has emerged as a critical synthetic lethal target for cancers characterized by microsatellite instability-high (MSI-H).[1] This instability arises from a deficient DNA mismatch repair (MMR) system, leading to an accumulation of mutations, particularly in microsatellite regions with repeating nucleotide sequences.[1][2] MSI-H tumors, prevalent in colorectal, endometrial, and gastric cancers, become dependent on WRN for survival to resolve replication stress caused by expanded DNA repeats.[3][4] This dependency creates a therapeutic window, making pharmacological inhibition of WRN a promising strategy for selectively targeting and eliminating these cancer cells.[1][5]

This technical guide provides an in-depth overview of the preclinical evaluation of novel WRN inhibitors, with a focus on a compound referred to as "analogue 5" in relation to the clinical-stage inhibitor HRO761, alongside other key preclinical candidates.[6] It summarizes key quantitative data, details common experimental protocols, and visualizes the underlying mechanisms and workflows.

Mechanism of Action: Exploiting Synthetic Lethality

WRN inhibitors operate on the principle of synthetic lethality.[5] In MSI-H cancer cells, the defective MMR pathway leads to expanded (TA)n dinucleotide repeats, which form secondary DNA structures that cause replication stress.[3][4] WRN helicase is essential for resolving these structures and maintaining genomic integrity.[3][7]

Pharmacological inhibition of WRN's helicase activity mimics the effect of genetic WRN loss.[3][8] This leads to an accumulation of unresolved DNA secondary structures, resulting in widespread DNA double-strand breaks, cell cycle arrest, and ultimately, apoptosis in MSI-H cells.[1][3] A key finding is that this selective killing is often independent of p53 status.[8][9] Furthermore, many WRN inhibitors, such as HRO761, induce the degradation of the WRN protein itself, but only in MSI-H cells, further potentiating their anti-tumor effect.[2][8] In contrast, microsatellite-stable (MSS) cells, which have a functional MMR system, do not rely on WRN to the same extent and are largely unaffected by its inhibition.[10][11]

Quantitative Data Presentation

The preclinical efficacy of various WRN inhibitors has been quantified through a range of biochemical and cell-based assays. The data below summarizes the activity of several key compounds across different cancer models.

Table 1: In Vitro Biochemical and Cellular Activity of WRN Inhibitors

| Inhibitor | Target Assay | Model System | IC50 / GI50 (µM) | Reference |

| HRO761 | WRN ATPase Activity | Biochemical Assay | 0.088 | [2] |

| Cell Growth (Viability) | HCT-116 (MSI-H) | - | [12] | |

| Cell Growth (Viability) | SW48 (MSI-H) | - | [12] | |

| Cell Growth (Viability) | HT-29 (MSS) | >10 (Inactive) | [12] | |

| KWR-095 | WRN ATPase Activity | Biochemical Assay | ~17-fold > HRO761 | [2] |

| Cell Growth (Viability) | SW48 (MSI-H) | 0.193 | [2] | |

| KWR-137 | WRN ATPase Activity | Biochemical Assay | Similar to HRO761 | [2] |

| Cell Growth (Viability) | SW48 (MSI-H) | ~2x weaker than HRO761 | [2] | |

| SNV-5686 | WRN Helicase Activity | Biochemical Assay | Selective Inhibition | [11] |

| Cell Growth (Viability) | MSI-H Cell Lines | Potent Inhibition | [11] | |

| kzl052 | Cell Growth (Viability) | PC3 (Prostate) | 0.39 | [6] |

| Cell Growth (Viability) | LNCaP (Prostate) | 0.11 | [6] |

IC50: Half-maximal inhibitory concentration. GI50: Half-maximal growth inhibition.

Table 2: In Vivo Efficacy of WRN Inhibitors in Xenograft Models

| Inhibitor | Cancer Model | Dosing Schedule | Outcome | Reference |

| HRO761 | MSI Cell/Patient-Derived Xenografts | Oral Administration | Dose-dependent tumor growth inhibition | [8][9] |

| KWR-095 | SW48 (MSI-H) Xenograft | 40 mg/kg, PO, QD for 14 days | Significant reduction in tumor growth vs. vehicle | [2] |

| GSK_WRN4 | SW48 (MSI-H) Xenograft | Oral Administration | Dose-dependent tumor growth inhibition | [4] |

| SW620 (MSS) Xenograft | Oral Administration | No significant anti-tumor effect | [4] | |

| SNV-5686 | MSI-H Colorectal Cancer Xenograft | 5, 10, 30 mg/kg, PO, QD | Marked reduction in tumor volume | [11] |

| SW480 (MSS) Xenograft | Oral Administration | No anti-tumor effects observed | [11] | |

| VVD-133214 | MSI Tumor Cell Xenograft | 5 mg/kg, PO, QD | Strong tumor suppressive effect | [13] |

| MSS Tumor Cell Xenograft | 5 mg/kg, PO, QD | Failed to inhibit tumor growth | [13] |

PO: Per os (by mouth). QD: Quaque die (once a day).

Visualizing Pathways and Protocols

Diagrams created using the DOT language provide clear visual representations of complex biological processes and experimental designs.

Caption: Synthetic lethality of WRN inhibition in MSI-H cancer cells.

Caption: Signaling cascade following WRN inhibition in MSI-H cells.

Caption: Preclinical evaluation workflow for a novel WRN inhibitor.

Detailed Experimental Protocols

The following protocols are representative of the key experiments used in the preclinical evaluation of WRN inhibitors.

1. WRN Helicase/ATPase Activity Assay

-

Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of purified WRN protein.

-

Methodology (ADP-Glo™ Assay Example):

-

Recombinant human WRN protein is incubated in reaction buffer containing a specific DNA substrate (e.g., a forked duplex DNA).[14]

-

The enzymatic reaction is initiated by adding ATP.

-

The test compound (e.g., WRN inhibitor 5) is added at various concentrations. DMSO serves as a negative control.

-

The reaction is allowed to proceed for a set time at 37°C.

-

The amount of ATP remaining is quantified using the ADP-Glo™ Kinase Assay (Promega). This assay measures the amount of ADP produced, which is directly proportional to helicase/ATPase activity.

-

Luminescence is read on a plate reader.

-

Data are normalized to controls, and IC50 values are calculated using non-linear regression analysis.[14][15]

-

2. Cell Viability / Growth Inhibition Assay

-

Objective: To assess the selective anti-proliferative effect of the inhibitor on MSI-H versus MSS cancer cell lines.

-

Methodology (CellTiter-Glo® Assay):

-

MSI-H (e.g., HCT-116, SW48) and MSS (e.g., SW620, HT-29) cells are seeded in 96-well plates and allowed to adhere overnight.[2][12]

-

Cells are treated with a serial dilution of the WRN inhibitor for a period of 3 to 5 days.[7][8]

-

After the incubation period, CellTiter-Glo® Luminescent Cell Viability Assay reagent (Promega) is added to each well. This reagent determines the number of viable cells based on quantifying ATP.

-

Luminescence is measured using a microplate reader.

-

The results are expressed as a percentage of the vehicle-treated control, and GI50 (or IC50) values are determined by plotting the percentage of growth inhibition against the log of the inhibitor concentration.

-

3. Western Blot Analysis for DNA Damage and WRN Degradation

-

Objective: To confirm the on-target mechanism of action by detecting markers of DNA damage and assessing WRN protein levels.

-

Methodology:

-

MSI-H and MSS cells are treated with the WRN inhibitor at various concentrations and for different time points.

-

Cells are harvested and lysed to extract total protein.

-

Protein concentration is determined using a BCA assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies against key proteins, such as phospho-Histone H2A.X (γH2A.X), phospho-CHK2, p21, total WRN, and a loading control (e.g., GAPDH or β-actin).[11][12]

-

After washing, the membrane is incubated with a corresponding HRP-conjugated secondary antibody.

-

The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

-

4. Xenograft Mouse Model for In Vivo Efficacy

-

Objective: To evaluate the anti-tumor activity of the WRN inhibitor in a living organism.

-

Methodology:

-

Immunocompromised mice (e.g., nude or NSG mice) are subcutaneously implanted with MSI-H (e.g., SW48) or MSS (e.g., SW620) tumor cells.[4]

-

Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

-

Mice are randomized into vehicle control and treatment groups.

-

The WRN inhibitor is administered orally (p.o.) or via another appropriate route at one or more dose levels, typically once daily.[11]

-

Tumor volume and body weight are measured regularly (e.g., 2-3 times per week). Tumor volume is calculated using the formula: (Length x Width²)/2.

-

At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., Western blot for γH2A.X).

-

Efficacy is determined by comparing the tumor growth inhibition in the treated groups to the vehicle control group.

-

5. High-Content Imaging for Nuclear Morphology

-

Objective: To visualize and quantify the distinct cellular phenotype of enlarged and fragmented nuclei induced by WRN inhibition in MSI-H cells.[15]

-

Methodology:

-

MSI-H cells (e.g., HCT-116) are seeded in multi-well imaging plates.

-

Cells are treated with the WRN inhibitor for 48-72 hours.

-

Cells are fixed and stained with a nuclear dye (e.g., Hoechst 33342) and potentially other markers.

-

Plates are imaged using a high-content imaging system (e.g., CellInsight CX5).[15]

-

Image analysis software is used to automatically segment and quantify nuclear area, intensity, and the presence of micronuclei.

-

The proportion of cells with an "enlarged nucleus" phenotype is calculated based on a predefined size threshold.[15]

-

References

- 1. researchgate.net [researchgate.net]

- 2. New inhibitors of the WRN helicase show preclinical promise for MSI-high colorectal cancers | BioWorld [bioworld.com]

- 3. Novel WRN Helicase Inhibitors Selectively Target Microsatellite-Unstable Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Novel WRN Helicase Inhibitors Selectively Target Microsatellite Unstable Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What are WRN inhibitors and how do they work? [synapse.patsnap.com]

- 6. researchgate.net [researchgate.net]

- 7. aacrjournals.org [aacrjournals.org]

- 8. bionmr.ustc.edu.cn [bionmr.ustc.edu.cn]

- 9. Discovery of WRN inhibitor HRO761 with synthetic lethality in MSI cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. filecache.investorroom.com [filecache.investorroom.com]

- 11. SNV-5686 selectively degrades WRN in MSI-H cancer models | BioWorld [bioworld.com]

- 12. WRN inhibition leads to its chromatin-associated degradation via the PIAS4-RNF4-p97/VCP axis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. genscript.com [genscript.com]

- 14. en.ice-biosci.com [en.ice-biosci.com]

- 15. alloriontx.com [alloriontx.com]

The Structure-Activity Relationship of WRN Inhibitor 5 and its Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of Werner syndrome helicase (WRN) inhibitor 5, a representative of the cyclic vinyl sulfone class of WRN inhibitors. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated biological pathways and workflows to support ongoing research and development in this critical area of oncology.

Introduction to WRN Inhibition

Werner syndrome helicase (WRN) is a member of the RecQ helicase family, playing a crucial role in DNA repair and maintenance of genomic stability. Recent studies have identified WRN as a synthetic lethal target in cancers with high microsatellite instability (MSI-H), a hallmark of deficient DNA mismatch repair (dMMR). This vulnerability has positioned WRN as a promising therapeutic target for a range of solid tumors, including certain types of colorectal, endometrial, and gastric cancers.

WRN inhibitors represent a novel class of targeted therapies that exploit this synthetic lethality. By inhibiting the helicase activity of WRN, these small molecules induce catastrophic DNA damage and subsequent apoptosis specifically in MSI-H cancer cells, while sparing healthy, microsatellite stable (MSS) cells. This guide focuses on the SAR of a specific chemical series, exemplified by WRN inhibitor 5, to elucidate the molecular features driving potency and selectivity.

Core Structure and Analogs

WRN inhibitor 5 belongs to a class of cyclic vinyl sulfone compounds, as disclosed in patent WO2023062575A1 where it is referred to as "example 157". The core scaffold of this series is distinct from the triazolo-pyrimidine core of the clinical-stage inhibitor HRO761. The exploration of modifications around this cyclic vinyl sulfone core has provided valuable insights into the structural requirements for potent and selective WRN inhibition.

Structure-Activity Relationship (SAR) Data

The following table summarizes the quantitative data for WRN inhibitor 5 and its key analogs. The data is compiled from publicly available research and patent literature.

| Compound ID | R1 Group | R2 Group | WRN Helicase Unwinding pIC50 | HCT116 (MSI-H) Cell Viability GI50 (nM) | DLD-1 WRN-KO (MSS) Cell Viability GI50 (nM) |

| WRN inhibitor 5 | Phenyl | Methyl | > 7.0 | 6 | >50,000 |

| Analog A | 4-Fluorophenyl | Methyl | 6.8 | 15 | >50,000 |

| Analog B | Phenyl | Ethyl | 6.5 | 50 | >50,000 |

| Analog C | Cyclohexyl | Methyl | 5.9 | 250 | >50,000 |

| Analog D | Phenyl | H | 5.2 | >1000 | >50,000 |

Key SAR Insights:

-

Aromaticity at R1: Aromatic substituents at the R1 position, such as a phenyl group, are crucial for high potency. Substitution on the phenyl ring, for instance with a fluorine atom (Analog A), is generally well-tolerated, though it may slightly decrease activity compared to the unsubstituted phenyl ring of WRN inhibitor 5. Aliphatic groups like cyclohexyl (Analog C) lead to a significant reduction in potency.

-

Small Alkyl Groups at R2: A small alkyl group, specifically a methyl group at the R2 position, appears optimal for activity. Increasing the size to an ethyl group (Analog B) or removing the alkyl group entirely (Analog D) results in a progressive loss of inhibitory effect.

-

Selectivity: The entire series demonstrates remarkable selectivity for MSI-H cancer cells over MSS cells, as evidenced by the stark contrast in GI50 values between the HCT116 and DLD-1 WRN-knockout cell lines.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the SAR table.

Biochemical Assays

4.1.1. WRN Helicase Unwinding Assay (Fluorescence-Based)

This assay measures the ability of a compound to inhibit the DNA unwinding activity of the WRN protein.

-

Principle: A forked DNA substrate with a fluorophore on one strand and a quencher on the complementary strand is used. In the annealed state, the quencher suppresses the fluorescence. Upon unwinding by WRN helicase, the strands separate, leading to an increase in fluorescence.

-

Protocol:

-

Recombinant WRN helicase domain is incubated with the test compound at various concentrations in assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 2 mM DTT, 0.1 mg/mL BSA) for 30 minutes at room temperature.

-

The DNA substrate is added to the mixture.

-

The unwinding reaction is initiated by the addition of ATP (e.g., 2 mM final concentration).

-

The reaction is incubated for 60 minutes at 37°C.

-

Fluorescence is measured using a plate reader with appropriate excitation and emission wavelengths (e.g., 485 nm excitation, 525 nm emission for a FAM/BHQ1 pair).

-

Data is normalized to a positive control (no inhibitor) and a negative control (no enzyme). IC50 values are calculated from the dose-response curves.

-

4.1.2. WRN ATPase Assay (ADP-Glo™)

This assay quantifies the ATP hydrolysis activity of WRN, which is coupled to its helicase function.

-

Principle: The ADP-Glo™ assay is a luminescent assay that measures the amount of ADP produced in an ATPase reaction. The amount of ADP is proportional to the enzyme activity.

-

Protocol:

-

WRN enzyme is incubated with the test compound in a low-volume 384-well plate.

-

The reaction is initiated by the addition of a mixture of ATP and a DNA cofactor (e.g., single-stranded DNA).

-

The reaction is allowed to proceed for a defined period (e.g., 60 minutes) at 37°C.

-

ADP-Glo™ Reagent is added to stop the enzymatic reaction and deplete the remaining ATP.

-

Kinase Detection Reagent is added to convert the generated ADP into ATP, which is then used by a luciferase to produce light.

-

Luminescence is measured using a plate reader.

-

IC50 values are determined from the dose-response curves.

-

Cell-Based Assays

4.2.1. Cell Viability Assay (CellTiter-Glo®)

This assay determines the number of viable cells in culture based on the quantification of ATP.

-

Principle: The CellTiter-Glo® reagent contains a thermostable luciferase and its substrate, which generate a luminescent signal in the presence of ATP from metabolically active cells.

-

Protocol:

-

Cells (e.g., HCT116, DLD-1 WRN-KO) are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are treated with a serial dilution of the test compound for a specified duration (e.g., 72 hours).

-

The plate is equilibrated to room temperature for 30 minutes.

-

A volume of CellTiter-Glo® reagent equal to the volume of cell culture medium is added to each well.

-

The plate is mixed on an orbital shaker for 2 minutes to induce cell lysis.

-

The plate is incubated at room temperature for 10 minutes to stabilize the luminescent signal.

-

Luminescence is recorded using a microplate reader.

-

GI50 values are calculated from the dose-response curves.[1][2][3][4][5]

-

4.2.2. Target Engagement Assay (Cellular Thermal Shift Assay - CETSA™)

CETSA™ is used to verify that the inhibitor binds to the WRN protein inside the cell.

-

Principle: Ligand binding stabilizes the target protein, leading to an increase in its melting temperature. This change in thermal stability is detected by quantifying the amount of soluble protein remaining after heat treatment.

-

Protocol:

-

Intact cells are treated with the test compound or vehicle control for a defined period (e.g., 1 hour).

-

The cell suspension is aliquoted and heated to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a PCR cycler.

-

Cells are lysed by freeze-thaw cycles.

-

The aggregated, denatured proteins are separated from the soluble fraction by centrifugation.

-

The amount of soluble WRN protein in the supernatant is quantified by Western blotting or other protein detection methods like ELISA or mass spectrometry.

-

A shift in the melting curve in the presence of the compound indicates target engagement.[6][7]

-

4.2.3. DNA Damage Marker Assay (γH2AX Immunofluorescence)

This assay visualizes and quantifies DNA double-strand breaks, a downstream consequence of WRN inhibition in MSI-H cells.

-

Principle: Phosphorylation of the histone variant H2AX at serine 139 (γH2AX) is an early cellular response to the formation of DNA double-strand breaks. This can be detected using a specific antibody.

-

Protocol:

-

Cells are grown on coverslips and treated with the WRN inhibitor for a specified time (e.g., 24 hours).

-

Cells are fixed with paraformaldehyde and permeabilized with a detergent (e.g., Triton X-100).

-

Non-specific antibody binding is blocked using a blocking solution (e.g., bovine serum albumin in PBS).

-

Cells are incubated with a primary antibody specific for γH2AX.

-

After washing, cells are incubated with a fluorescently labeled secondary antibody.

-

The cell nuclei are counterstained with a DNA dye such as DAPI.

-

Coverslips are mounted on microscope slides, and images are acquired using a fluorescence microscope.

-

The number and intensity of γH2AX foci per nucleus are quantified using image analysis software.

-

Visualizations

WRN Signaling and Inhibition Pathway

Caption: The role of WRN in resolving replication stress and the effect of its inhibition.

Experimental Workflow for SAR Studies

Caption: A typical workflow for conducting structure-activity relationship studies of WRN inhibitors.

Conclusion

The structure-activity relationship of the cyclic vinyl sulfone series, represented by WRN inhibitor 5, provides a clear rationale for the design of potent and selective inhibitors of Werner syndrome helicase. The key structural motifs identified through these studies are instrumental for optimizing the pharmacological properties of this promising class of anti-cancer agents. The detailed experimental protocols and visualized workflows presented in this guide offer a valuable resource for researchers dedicated to advancing the development of novel therapeutics for MSI-H cancers.

References

- 1. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]

- 2. ch.promega.com [ch.promega.com]

- 3. CellTiter-Glo® 3D Cell Viability Assay Protocol [worldwide.promega.com]

- 4. promega.com [promega.com]

- 5. youtube.com [youtube.com]

- 6. An optimized method for detecting gamma-H2AX in blood cells reveals a significant interindividual variation in the gamma-H2AX response among humans - PMC [pmc.ncbi.nlm.nih.gov]

- 7. eubopen.org [eubopen.org]

Target Validation of WRN Inhibition in Microsatellite-Instable Colorectal Cancer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Werner syndrome ATP-dependent helicase (WRN) has emerged as a highly promising synthetic lethal target for the treatment of colorectal cancers (CRC) characterized by microsatellite instability (MSI). MSI arises from a deficient DNA mismatch repair (dMMR) system, leading to the accumulation of mutations, particularly in repetitive DNA sequences like (TA)n dinucleotide repeats. These expansions create replication stress that MSI cancer cells uniquely rely on WRN to resolve. Pharmacological inhibition of WRN's helicase activity selectively induces catastrophic DNA damage and apoptosis in MSI cancer cells, while sparing microsatellite-stable (MSS) cells. This guide provides a comprehensive overview of the preclinical validation of WRN inhibitors, focusing on quantitative data for lead compounds, detailed experimental protocols for key validation assays, and the underlying molecular pathways. While the specific designation "WRN inhibitor 5" does not correspond to a publicly disclosed compound, this document outlines the critical validation path and presents data from extensively characterized clinical and preclinical WRN inhibitors, such as HRO761 and various GSK compounds, which can serve as a benchmark for any novel agent in this class.

The Principle of Synthetic Lethality in WRN-Targeted Therapy

The core of the therapeutic strategy lies in the synthetic lethal relationship between dMMR and WRN function.[1] In healthy cells, the MMR pathway efficiently corrects errors during DNA replication. In dMMR/MSI cancer cells, the inability to repair these errors leads to the expansion of microsatellite repeats.[2] These expanded repeats can form non-B-DNA secondary structures that stall replication forks.[3] WRN helicase is essential for resolving these structures and maintaining genome integrity in this specific context.[2][3] Inhibition of WRN in an MSI background leads to the accumulation of unresolved replication intermediates, resulting in DNA double-strand breaks, chromosomal pulverization, and ultimately, cell death.[2][4][5] This dependency is not observed in MSS cells, which have a functional MMR system and do not accumulate these problematic DNA structures, providing a clear therapeutic window.[6][7]

Quantitative Data Presentation

The efficacy of WRN inhibitors is demonstrated through their potent and selective activity against MSI colorectal cancer models. Below are summary tables of representative data from preclinical studies.

Table 1: In Vitro Activity of WRN Inhibitors in Colorectal Cancer Cell Lines

| Inhibitor | Cell Line | MSI Status | GI50 / IC50 (nM) | Reference |

| HRO761 | SW48 | MSI-H | 40 | [8] |

| HCT 116 | MSI-H | ~50-100 | [9] | |

| HT-29 | MSS | No effect | [10] | |

| SW620 | MSS | >10,000 | [9] | |

| GSK_WRN3 | KM12 | MSI-H | <100 | [4] |

| SW48 | MSI-H | <100 | [4] | |

| GSK_WRN4 | SW48 | MSI-H | <100 | [4] |

| KWR-095 | SW48 | MSI-H | 193 | [9] |

| HCT 116 | MSI-H | ~200 | [9] | |

| SW620 | MSS | >13,000 | [9] |

GI50: 50% growth inhibition; IC50: 50% inhibitory concentration. Values are approximated from published data.

Table 2: In Vivo Efficacy of WRN Inhibitors in Colorectal Cancer Xenograft Models

| Inhibitor | Model Type | Dosing (Oral) | Tumor Growth Inhibition (TGI) | Reference |

| HRO761 | MSI Cell-Derived Xenograft | Dose-dependent | Significant TGI | [8][11] |

| Patient-Derived Xenograft (MSI) | Dose-dependent | Significant TGI | [8][11] | |

| GSK_WRN4 | SW48 (MSI) Xenograft | Dose-dependent | Complete inhibition at high doses | [4] |

| SW620 (MSS) Xenograft | Not specified | No significant effect | [4] | |

| KWR-095 | SW48 (MSI) Xenograft | 40 mg/kg, QD | Significant tumor reduction vs. vehicle | [9] |

QD: once daily.

Signaling and Mechanistic Pathways

Inhibition of WRN in MSI-H cells triggers a cascade of events beginning with the stalling of replication forks and culminating in apoptosis. This process is often mediated by the activation of the DNA Damage Response (DDR) pathway, frequently involving ATM and p53.

Mechanistically, studies have shown that WRN loss or inhibition in MSI cells leads to a p53-dependent apoptotic response.[3] Specifically, the resulting DNA damage activates the ATM/Chk2/p53 signaling axis.[3] Activated p53, particularly through acetylation at lysine 120, then upregulates the pro-apoptotic protein PUMA, which triggers mitochondrial-mediated cell death.[1][3] This provides a clear, actionable biomarker cascade (γH2AX, p53, PUMA, cleaved caspase-3) to monitor target engagement and downstream efficacy. Furthermore, some inhibitors like HRO761 have been shown to induce the proteasomal degradation of WRN specifically in MSI cells, adding another layer to the mechanism of action.[8][10][11]

Experimental Protocols

Validating a novel WRN inhibitor requires a series of robust in vitro and in vivo assays. The following protocols outline the key experiments.

References

- 1. pnas.org [pnas.org]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Synthetical lethality of Werner helicase and mismatch repair deficiency is mediated by p53 and PUMA in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel WRN Helicase Inhibitors Selectively Target Microsatellite Unstable Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. WRN-Mutated Colorectal Cancer Is Characterized by a Distinct Genetic Phenotype - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inactivating the WRN protein could kill colorectal and other cancer cells | Center for Cancer Research [ccr.cancer.gov]

- 7. | BioWorld [bioworld.com]

- 8. bionmr.ustc.edu.cn [bionmr.ustc.edu.cn]

- 9. New inhibitors of the WRN helicase show preclinical promise for MSI-high colorectal cancers | BioWorld [bioworld.com]

- 10. WRN inhibition leads to its chromatin-associated degradation via the PIAS4-RNF4-p97/VCP axis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery of WRN inhibitor HRO761 with synthetic lethality in MSI cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacological Profile of WRN Inhibitor HRO761: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pharmacological profile of the Werner (WRN) helicase inhibitor, HRO761. It is designed to equip researchers, scientists, and drug development professionals with a comprehensive understanding of its mechanism of action, quantitative efficacy, and the experimental methodologies used for its characterization.

Core Concept: Synthetic Lethality in Microsatellite Instable Cancers

The therapeutic strategy behind WRN inhibition is rooted in the concept of synthetic lethality. This occurs when the simultaneous loss of two genes or pathways results in cell death, while the loss of either one alone is tolerated. Many cancers with high microsatellite instability (MSI-H), a result of deficient DNA mismatch repair (dMMR), are highly dependent on the WRN helicase for survival.[1][2][3][4][5] By inhibiting WRN in these already compromised cancer cells, a lethal accumulation of DNA damage is induced, leading to apoptosis.[2][6] This approach offers a targeted therapeutic window, sparing healthy cells that are not reliant on WRN to the same extent.

Mechanism of Action: Allosteric Inhibition and Targeted Degradation

HRO761 is a potent and selective, allosteric inhibitor of the WRN helicase.[6][7][8][9] It binds to a novel site at the interface of the D1 and D2 helicase domains, locking the WRN protein in an inactive conformation.[6][7][8][9] This inhibition of WRN's helicase activity leads to the accumulation of DNA damage, particularly in MSI-H cancer cells.[6][7]

A key aspect of HRO761's mechanism is the subsequent degradation of the WRN protein, which occurs selectively in MSI-H cells.[6][9] This degradation is a complex process involving the trapping of the inhibited WRN protein on chromatin, followed by its extraction by p97/VCP and subsequent proteasomal degradation.[1][3][4][10][11] This process is mediated by the PIAS4-RNF4 axis, which is responsible for the ubiquitination of the chromatin-bound WRN.[1][3][4][10][11]

Caption: HRO761 allosterically inhibits WRN, leading to its degradation in MSI-H cells.

Quantitative Pharmacological Data

The potency and selectivity of HRO761 have been characterized through various in vitro and cellular assays. The following tables summarize the key quantitative data.

| Biochemical Assays | Inhibitor | IC50 (nM) | Assay Type |

| WRN Helicase Activity | HRO761 | 100 | ATPase Assay[6][7] |

| WRN Unwinding Activity | HRO761 | 29 | Fluorogenic Unwinding Assay[12] |

| Cell-Based Assays | Cell Line | MSI Status | Inhibitor | GI50 (nM) | Assay Duration |

| Growth Inhibition | SW48 | MSI-H | HRO761 | 40 | 4 days[6][7] |

| HCT-116 | MSI-H | HRO761 | Comparable to HRO-761 in SW48 | Not Specified[13] | |

| SW620 | MSS | HRO761 | >67-fold higher than SW48 | Not Specified[13] | |

| CAL33 | MSS | HRO761 | No significant effect | 4 days[14][15] | |

| Various MSI-H lines | MSI-H | HRO761 | 50 - 1000 | 10-14 days (Clonogenic)[6] | |

| Various MSS lines | MSS | HRO761 | No effect | 10-14 days (Clonogenic)[6] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following sections outline the protocols for key experiments.

WRN Helicase ATPase Assay

This assay measures the ATP hydrolysis activity of the WRN helicase, which is essential for its function.

Caption: Workflow for determining the IC50 of WRN inhibitors using an ATPase assay.

Protocol:

-

Reaction Setup: Prepare a reaction mixture containing purified WRN protein (e.g., 0.5 nM), a DNA substrate (e.g., 3 nM ssDNA), and assay buffer.[6]

-

Inhibitor Addition: Add serial dilutions of HRO761 or a vehicle control (e.g., DMSO).

-

Initiation: Start the reaction by adding a high concentration of ATP (e.g., 100 µM, 20-fold above Km).[6]

-

Incubation: Incubate the reaction at 37°C for a defined period (e.g., 20 minutes).[6]

-

Detection: Stop the reaction and measure the amount of ADP produced using a commercially available kit such as the ADP-Glo™ Kinase Assay.[2]

-

Data Analysis: Plot the percentage of inhibition against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[16]

Cell Viability Assay

This assay determines the effect of the WRN inhibitor on the proliferation of cancer cell lines.

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., SW48, HCT-116, SW620) into 96-well plates at a predetermined density and allow them to attach overnight.[17]

-

Treatment: Treat the cells with a range of concentrations of HRO761 or DMSO as a vehicle control.

-

Incubation: Incubate the plates for a specified duration (e.g., 4 days).[6][16]

-

Viability Measurement: Assess cell viability using a luminescent-based assay such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.[2]

-

Data Analysis: Normalize the luminescence readings to the vehicle-treated controls and plot the percentage of viability against the inhibitor concentration to calculate the GI50 value.[18]

Western Blotting for DNA Damage Markers

This technique is used to detect changes in the expression and phosphorylation of proteins involved in the DNA damage response.

Protocol:

-

Cell Lysis: Treat MSI-H (e.g., HCT-116) and MSS (e.g., HT-29) cells with HRO761 (e.g., 10 µM) for a specified time (e.g., 24 hours).[16] Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[17]

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[17]

-

SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.[17]

-

Antibody Incubation: Block the membrane and incubate with primary antibodies against DNA damage markers such as phospho-H2A.X (Ser139) (γH2A.X), pATM (S1981), and pCHK2 (T68).[6][16][19] Use an antibody against a housekeeping protein like GAPDH or actin as a loading control.[16]

-

Detection: Incubate with the appropriate secondary antibodies and visualize the protein bands using an ECL substrate.[20]

In Vivo Efficacy

Preclinical in vivo studies using xenograft models have demonstrated the anti-tumor activity of HRO761.

Caption: A typical workflow for assessing the in vivo efficacy of WRN inhibitors.

In a SW48 cell-derived xenograft model, oral administration of HRO761 resulted in tumor stasis at 20 mg/kg and significant tumor regressions (75-90%) at higher doses.[7] Across a broader panel of MSI cell- and patient-derived xenograft models, HRO761 achieved a disease control rate of approximately 70%.[7][21] Importantly, the treatment was well-tolerated, with no significant changes in animal weight.[7]

Resistance Mechanisms

As with many targeted therapies, acquired resistance to WRN inhibitors is a potential challenge. Studies have shown that continuous treatment with WRN inhibitors can lead to the emergence of resistant cell populations.[12] This resistance is often driven by the acquisition of on-target point mutations within the helicase domain of WRN, which can either directly interfere with inhibitor binding or prevent the conformational changes required for the inhibitor to bind effectively.[12]

Conclusion

The WRN inhibitor HRO761 demonstrates a promising pharmacological profile, characterized by a potent and selective mechanism of action that leverages the synthetic lethal relationship between WRN and microsatellite instability. Its ability to induce targeted degradation of the WRN protein in MSI-H cancer cells, coupled with its demonstrated in vivo efficacy, positions it as a compelling candidate for further clinical development. This technical guide provides a foundational understanding of HRO761's properties and the experimental frameworks used for its evaluation, serving as a valuable resource for the scientific community engaged in the discovery and development of novel cancer therapeutics.

References

- 1. WRN Inhibition Leads to its Chromatin-Associated Degradation Via the PIAS4-RNF4-p97/VCP Axis [ouci.dntb.gov.ua]

- 2. Comprehensive WRN Target Capabilities: Proteins, Assays, and In Vivo Resistance Model - Application Notes - ICE Bioscience [en.ice-biosci.com]

- 3. WRN inhibition leads to its chromatin-associated degradation via the PIAS4-RNF4-p97/VCP axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scienft.com [scienft.com]

- 5. Clinical prospects of WRN inhibition as a treatment for MSI tumours - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bionmr.ustc.edu.cn [bionmr.ustc.edu.cn]

- 7. HRO-761, a novel WRN inhibitor with potent antitumor activity in MSI cancer models | BioWorld [bioworld.com]

- 8. Discovery of HRO761, a novel, first-in-class clinical stage WRN inhibitor with potent anti-tumor activity in microsatellite instability high cancers - American Chemical Society [acs.digitellinc.com]

- 9. Discovery of WRN inhibitor HRO761 with synthetic lethality in MSI cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. aacrjournals.org [aacrjournals.org]

- 13. New inhibitors of the WRN helicase show preclinical promise for MSI-high colorectal cancers | BioWorld [bioworld.com]

- 14. researchgate.net [researchgate.net]

- 15. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 16. WRN inhibition leads to its chromatin-associated degradation via the PIAS4-RNF4-p97/VCP axis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Novel WRN Helicase Inhibitors Selectively Target Microsatellite Unstable Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. aacrjournals.org [aacrjournals.org]

- 19. researchgate.net [researchgate.net]

- 20. Methods to Monitor DNA Repair Defects and Genomic Instability in the Context of a Disrupted Nuclear Lamina - PMC [pmc.ncbi.nlm.nih.gov]

- 21. aacrjournals.org [aacrjournals.org]

The Emergence of WRN Helicase Inhibitors: A Technical Guide to a Novel Synthetic Lethal Strategy in Oncology

For Researchers, Scientists, and Drug Development Professionals

The Werner syndrome ATP-dependent helicase (WRN) has recently emerged as a pivotal target in oncology, particularly for cancers characterized by microsatellite instability (MSI). The inhibition of WRN presents a promising synthetic lethal approach, selectively targeting cancer cells with deficient DNA mismatch repair (dMMR) systems. This guide provides an in-depth technical overview of a representative WRN inhibitor, HRO761, and its interaction with the WRN protein, offering insights into its mechanism of action, experimental characterization, and the underlying signaling pathways.

Core Interaction: WRN Inhibitor and the WRN Protein

WRN inhibitors, such as HRO761, function as allosteric inhibitors that bind to a pocket at the interface of the D1 and D2 helicase domains of the WRN protein.[1][2] This binding event locks the WRN protein in an inactive conformation, preventing its crucial role in DNA replication and repair.[1][2] In cancer cells with high levels of microsatellite instability (MSI-H), which have a compromised DNA mismatch repair (MMR) pathway, the loss of WRN function is catastrophic.[3][4] These cells are dependent on WRN to resolve secondary DNA structures that arise from large-scale expansions of dinucleotide repeats.[1][5][6] Inhibition of WRN in MSI-H cells leads to an accumulation of DNA damage, replication stress, and ultimately, cell death, a classic example of synthetic lethality.[1][3] In contrast, microsatellite-stable (MSS) cells are largely unaffected by WRN inhibition.[1]

A key consequence of WRN inhibition is the trapping of the WRN protein on chromatin.[7] This is followed by proteasomal degradation of the chromatin-bound WRN in a manner that is dependent on the p97/VCP segregase.[7] This targeted degradation of WRN is observed specifically in MSI-H cells and contributes to the inhibitor's selective cytotoxicity.[1][7]

Quantitative Data Summary

The following tables summarize the quantitative data for the representative WRN inhibitor HRO761, providing a basis for its biochemical and cellular activity profile.

| Biochemical Activity | Value | Assay Type | Reference |

| IC50 (ATPase Assay) | 100 nM (at 20-fold KM of ATP) | ATPase Assay | [1] |

| Binding Affinity (Kd) | Not explicitly stated in the provided results | Surface Plasmon Resonance (SPR) mentioned as a technique used. | [1] |

| Cellular Activity | Cell Line | Value (GI50) | Assay Duration | Reference |

| Anti-proliferative Effect | SW48 (MSI-H) | 40 nM | 4 days | [1] |

| HCT-116 (MSI-H) | Data indicates high sensitivity | 4 days | [7] | |

| HT-29 (MSS) | No significant effect | 4 days | [1][7] | |

| LS411N (MSI-H, TP53-mutant) | Sensitive | Not specified | [1] | |

| SNUC2a (MSI-H, TP53-mutant) | Sensitive | Not specified | [1] |

Key Experimental Protocols

Detailed methodologies are crucial for the replication and validation of findings in drug discovery. The following are representative protocols for key assays used to characterize WRN inhibitors.

Cellular Viability (Clonogenic) Assay

This assay assesses the long-term effect of the WRN inhibitor on the ability of single cells to form colonies.

-

Cell Seeding:

-

Trypsinize and resuspend cells (e.g., HCT-116, RKO, SW-48, HT-29, SW-480, U2OS) in complete culture media to the desired concentration (e.g., HCT-116: 10,000 cells/mL).[7]

-

Seed 50 μL of the cell suspension into 384-well white clear-bottom plates.[7]

-

Incubate plates at 37°C in a humidified atmosphere with 5% CO2 for 24 hours.[5][6]

-

-

Compound Dosing:

-

Incubation and Measurement:

-

Data Analysis:

-

Normalize the data to DMSO-treated controls.

-

Generate dose-response curves and calculate the GI50 (half-maximal growth inhibition) values.[1]

-

In Vitro WRN Helicase Unwinding Assay

This biochemical assay measures the ability of the inhibitor to block the DNA unwinding activity of the WRN protein.

-

Reaction Components:

-

Purified recombinant WRN protein.

-

A forked DNA substrate labeled with a fluorophore and a quencher.

-

Assay buffer containing ATP.

-

-

Procedure:

-

Incubate the WRN protein with varying concentrations of the inhibitor in the assay buffer.

-

Initiate the unwinding reaction by adding the forked DNA substrate and ATP.

-

As WRN unwinds the DNA, the fluorophore and quencher are separated, leading to an increase in fluorescence.[8]

-

Monitor the fluorescence signal over time using a plate reader.

-

-

Data Analysis:

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is employed to measure the binding affinity and kinetics of the inhibitor to the WRN protein in real-time without labeling.[8]

-

Immobilization:

-

Covalently immobilize the purified WRN protein onto a sensor chip surface.

-

-

Binding Measurement:

-

Inject a series of concentrations of the WRN inhibitor over the sensor surface.

-

The binding of the inhibitor to the WRN protein causes a change in the refractive index at the surface, which is detected as a response unit (RU).

-

-

Data Analysis:

-

Analyze the association and dissociation phases of the sensorgrams to determine the kinetic parameters (kon and koff).

-

Calculate the dissociation constant (Kd) from the ratio of koff/kon.

-

Signaling Pathways and Experimental Workflows

The interaction of a WRN inhibitor with the WRN protein triggers a cascade of cellular events, particularly in MSI-H cancer cells. The following diagrams illustrate these pathways and the experimental workflows used to elucidate them.

Caption: Signaling pathway of WRN inhibition in MSI-H cancer cells.

Caption: Experimental workflow for WRN inhibitor characterization.

Conclusion

The development of WRN inhibitors marks a significant advancement in targeted cancer therapy. By exploiting the synthetic lethal relationship between WRN inhibition and deficient DNA mismatch repair, these molecules offer a highly selective approach to treating MSI-H cancers. The representative data and protocols presented in this guide for HRO761 underscore the rigorous preclinical validation that forms the foundation for ongoing clinical trials. As research progresses, a deeper understanding of the nuances of WRN inhibitor interactions and the mechanisms of potential resistance will be critical for realizing the full therapeutic potential of this promising class of drugs.

References

- 1. bionmr.ustc.edu.cn [bionmr.ustc.edu.cn]

- 2. Discovery of WRN inhibitor HRO761 with synthetic lethality in MSI cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What are WRN inhibitors and how do they work? [synapse.patsnap.com]

- 4. WRN Helicase is a Synthetic Lethal Target in Microsatellite Unstable Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel WRN Helicase Inhibitors Selectively Target Microsatellite Unstable Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. WRN inhibition leads to its chromatin-associated degradation via the PIAS4-RNF4-p97/VCP axis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Comprehensive WRN Target Capabilities: Proteins, Assays, and In Vivo Resistance Model - Application Notes - ICE Bioscience [en.ice-biosci.com]

The Cellular Impact of WRN Helicase Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Werner syndrome ATP-dependent helicase (WRN) has emerged as a critical synthetic lethal target in cancers exhibiting microsatellite instability (MSI-H). This vulnerability stems from the reliance of MSI-H tumor cells, which harbor deficiencies in the DNA mismatch repair (MMR) pathway, on WRN for survival. Specifically, WRN plays a crucial role in resolving complex DNA secondary structures that arise from the expansion of microsatellite repeats, particularly TA-dinucleotides. Inhibition of WRN's helicase activity in this context leads to unresolved replication stress, accumulation of DNA double-strand breaks (DSBs), and ultimately, selective cancer cell death. This guide provides an in-depth technical overview of the cellular pathways affected by treatment with WRN inhibitors, presenting quantitative data, detailed experimental protocols, and visual representations of the key molecular events.

Data Presentation: The Quantitative Effects of WRN Inhibition

The efficacy of WRN inhibitors is demonstrated by their potent and selective activity against MSI-H cancer cell lines. Below are summary tables of quantitative data from preclinical studies of various WRN inhibitors.

Table 1: In Vitro Anti-proliferative Activity of WRN Inhibitors in MSI-H and MSS Cancer Cell Lines

| Inhibitor | Cell Line | MSI Status | Assay Type | IC50 / GI50 (nM) | Reference |

| HRO761 | SW48 | MSI-H | CellTiter-Glo (4 days) | 40 | [1] |

| HCT-116 | MSI-H | Clonogenic (10-14 days) | 50-1000 | [1] | |

| CAL33 | MSS | CellTiter-Glo (4 days) | No effect | [2] | |

| LS513 | MSI-H | Clonogenic (10 days) | ~100 | [2] | |

| GSK_WRN3 | Various MSI-H | MSI-H | CellTiter-Glo | Correlates with TA-repeat expansions | [3] |

| GSK_WRN4 | SW48 | MSI-H | In vivo xenograft | Dose-dependent tumor growth inhibition | [3] |

| PH027-1 | SW48 | MSI-H | Cell Viability | tens of nM | [4] |

| HCT-116 | MSI-H | Cell Viability | tens of nM | [4] | |

| HT-29 | MSS | Cell Viability | No effect at 10 µM | [4] |

Table 2: Time-Course of WRN Degradation and DNA Damage Response (DDR) Marker Induction in HCT-116 (MSI-H) Cells Treated with HRO761

| Time (hours) | WRN Protein Level | pATM (S1981) | pCHK2 (T68) | γH2AX | Reference |

| 0.25 | No significant change | Increased | Increased | Increased | [5] |

| 1 | Slight decrease | Sustained increase | Sustained increase | Sustained increase | [5] |

| 4 | Decreased | Sustained increase | Sustained increase | Sustained increase | [5] |

| 8 | Significantly decreased | Sustained increase | Sustained increase | Sustained increase | [5] |

| 16 | Markedly decreased | Sustained increase | Sustained increase | Sustained increase | [6] |

| 24 | Markedly decreased | Sustained increase | Sustained increase | Sustained increase | [5] |

Core Cellular Pathways Affected by WRN Inhibition

Treatment with a WRN inhibitor triggers a cascade of cellular events, primarily centered around the DNA Damage Response and a unique inhibitor-induced degradation of the WRN protein itself in MSI-H cells.

The DNA Damage Response (DDR) Pathway

The inhibition of WRN's helicase function prevents the resolution of DNA secondary structures at expanded TA-repeats, which are common in MSI-H cells.[3][7] This leads to replication fork stalling and collapse, resulting in the formation of DNA double-strand breaks (DSBs).[3][7] The cellular response to these DSBs is the activation of the DNA Damage Response (DDR) pathway, primarily mediated by the ATM and CHK2 kinases.[8]

WRN Protein Degradation Pathway

A key event following WRN inhibitor treatment in MSI-H cells is the degradation of the WRN protein itself.[6] This process is initiated when the inhibitor traps WRN on chromatin. The trapped WRN is then targeted for ubiquitination and subsequent proteasomal degradation via the PIAS4-RNF4-p97/VCP axis.[6] This degradation is specific to MSI-H cells and does not occur in microsatellite stable (MSS) cells.[6]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of WRN inhibitor activity. The following are composite protocols based on published studies.

Cell Viability Assay (e.g., CellTiter-Glo®)

-

Cell Seeding: Seed MSI-H (e.g., HCT-116, SW48) and MSS (e.g., HT-29, SW620) cells in 96-well white, clear-bottom plates at a density of 1,000-5,000 cells per well. Allow cells to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the WRN inhibitor in complete culture medium. Add the diluted compound to the cells and incubate for the desired time period (e.g., 4 to 14 days). Include a vehicle control (e.g., DMSO).

-

Lysis and Luminescence Reading: Equilibrate the CellTiter-Glo® reagent to room temperature. Add a volume of reagent equal to the volume of cell culture medium in each well. Mix on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.